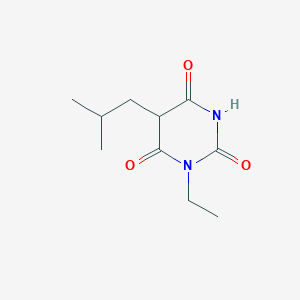![molecular formula C14H17NO5 B14328403 Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- CAS No. 101509-46-0](/img/structure/B14328403.png)
Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- typically involves the reaction of benzoic acid derivatives with appropriate reagents under controlled conditions. One common method includes the use of biphasic aqueous basic conditions with acetone as a solvent . The reaction may involve microwave irradiation or heat-induced reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- for various applications.
化学反应分析
Types of Reactions
Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level . The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Benzoic Acid: The parent compound with a simpler structure.
Salicylic Acid: A derivative of benzoic acid with a hydroxyl group.
Phthalic Acid: Another benzoic acid derivative with two carboxyl groups.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
属性
CAS 编号 |
101509-46-0 |
|---|---|
分子式 |
C14H17NO5 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
2-(5-carboxypentylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C14H17NO5/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(19)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,18)(H,16,17)(H,19,20) |
InChI 键 |
ZVHJNZNGLOEHMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


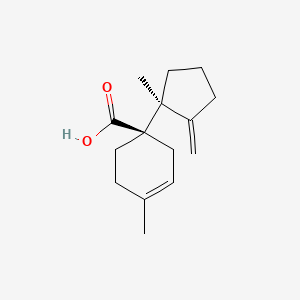

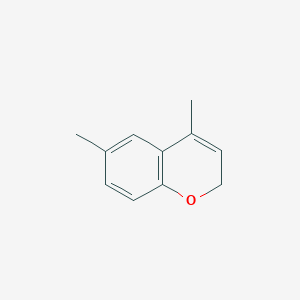

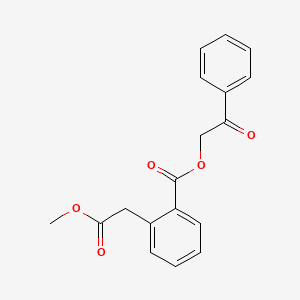
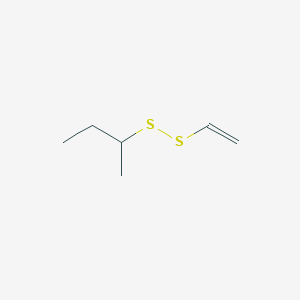
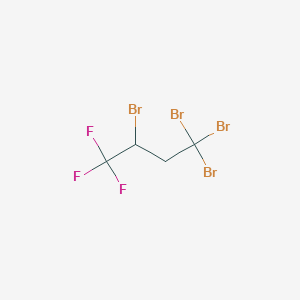
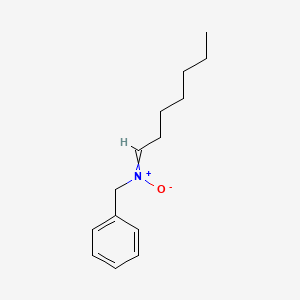
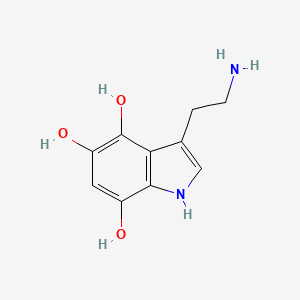
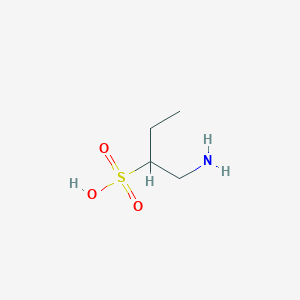
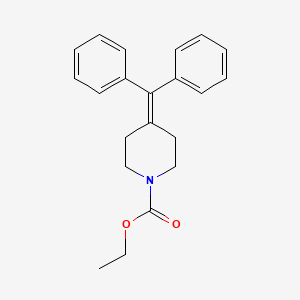
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
